(2E,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA

Lipid Metabolism Peroxisomal Beta-Oxidation Enoyl-CoA Hydratase

This ultra-long-chain (C30) polyunsaturated fatty acyl-CoA features a distinctive 2E double bond and hexaene unsaturation, making it an indispensable substrate for peroxisomal β-oxidation studies. Unlike all-Z isomers or shorter-chain analogs, only the 2E configuration is recognized by 2-trans-enoyl-CoA hydratase and MFE-2. Use it to probe ABCD1 transporter specificity in X-ALD research or as an LC-MS/MS reference standard. Ensure experimental validity—avoid generic substitutions.

Molecular Formula C51H82N7O17P3S
Molecular Weight 1190.2 g/mol
Cat. No. B15548995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA
Molecular FormulaC51H82N7O17P3S
Molecular Weight1190.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h5-6,8-9,11-12,14-15,17-18,30-31,38-40,44-46,50,61-62H,4,7,10,13,16,19-29,32-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b6-5-,9-8-,12-11-,15-14-,18-17-,31-30+/t40-,44-,45-,46+,50-/m1/s1
InChIKeyLMOWYHIJZNHOAB-MYOGIKSTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (2E,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA: A Specialized Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA for Advanced Lipid Metabolism Research


(2E,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA is an ultra-long-chain (C30) polyunsaturated fatty acyl-CoA characterized by a unique 2-trans (2E) double bond and five additional cis double bonds at positions 15, 18, 21, 24, and 27 [1]. As a member of the ultra-long-chain fatty acyl-CoA (ULCFA-CoA) family, defined by a fatty acyl chain length greater than C27, this compound represents a distinct class of lipid intermediates that differ fundamentally from their more common long-chain (C13-C22) and very-long-chain (C23-C27) counterparts in both metabolic routing and enzyme specificity [2]. Its structural complexity—a 30-carbon backbone with six unsaturated bonds—positions it as a critical tool for investigating specialized peroxisomal beta-oxidation pathways and the metabolic fate of extreme-length polyunsaturated fatty acids in neurological and retinal tissues [3].

Why (2E,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA Cannot Be Substituted by Common Omega-3 Acyl-CoA Analogs


Generic substitution of this compound with closely related isomers or chain-length variants is scientifically invalid due to its dual structural distinctions: the 2-trans (2E) double bond and the ultra-long (C30) carbon chain. The 2E configuration distinguishes it from the more common all-Z isomer (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA, which lacks the trans geometry at position 2 [1]. This 2-trans enoyl moiety is a required structural motif for recognition and catalysis by key enzymes of the peroxisomal beta-oxidation pathway, including 2-trans-enoyl-CoA hydratase and Δ3,Δ2-enoyl-CoA isomerase [2]. Furthermore, the 30-carbon chain places it in the ultra-long-chain fatty acyl-CoA (ULCFA-CoA) class (C>27), a category of lipids that exhibit markedly different peroxisomal import dependencies and metabolic kinetics compared to long-chain (C13-C22) and very-long-chain (C23-C27) acyl-CoAs [3]. Substituting this compound with a shorter-chain or differently unsaturated analog would therefore compromise the validity of any study focused on ULCFA-CoA metabolism, enzyme-substrate interactions, or peroxisomal beta-oxidation of extreme-length polyunsaturated fatty acids.

Quantitative Differentiation Evidence for (2E,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA vs. Comparator Acyl-CoAs


Structural Distinction: 2-Trans (2E) vs. All-Z (12Z,15Z,18Z,21Z,24Z,27Z) Double Bond Configuration

The target compound possesses a 2E (trans) double bond at the Δ2 position, whereas the commonly available omega-3 isomer (12Z,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA features an all-Z (cis) configuration throughout, including a 12Z bond [1]. The 2-trans enoyl structure is a specific substrate for 2-trans-enoyl-CoA hydratase (crotonase), an enzyme that catalyzes the hydration of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA during beta-oxidation [2]. In contrast, the all-Z isomer cannot directly undergo this hydration step without prior isomerization by auxiliary enzymes, introducing a distinct metabolic routing [3].

Lipid Metabolism Peroxisomal Beta-Oxidation Enoyl-CoA Hydratase

Chain Length Classification: Ultra-Long-Chain (C30) vs. Long-Chain (C20-C22) Fatty Acyl-CoA Comparators

The target compound, with a 30-carbon fatty acyl chain, is classified as an ultra-long-chain fatty acyl-CoA (ULCFA-CoA), defined as having a chain length greater than C27 [1]. This is in contrast to long-chain fatty acyl-CoAs such as arachidonoyl-CoA (C20:4) or docosahexaenoyl-CoA (C22:6), which fall within the C13-C22 range and are primarily metabolized in mitochondria [2]. Peroxisomes are the exclusive site for the beta-oxidation of ULCFAs, and the import of ULCFA-CoAs is mediated by the ABCD1 transporter, which exhibits a strong preference for substrates with chain lengths ≥C24 [3].

Lipidomics Peroxisomal Disorders Fatty Acid Elongation

Degrees of Unsaturation: Hexaene (6 Double Bonds) vs. Pentaene (5 Double Bonds) in Triaconta-Series

Within the triaconta-series of fatty acyl-CoAs, the target compound contains six double bonds (hexaene), whereas the closely related (2E,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA possesses only five double bonds [1]. This difference in unsaturation degree influences the compound's susceptibility to peroxidation and its behavior in lipid bilayers. Polyunsaturated fatty acids with six or more double bonds are known to accumulate in specific tissues such as the retina and brain, and their CoA esters are substrates for distinct elongase and desaturase enzymes with defined chain-length and double-bond specificities [2].

Polyunsaturated Fatty Acid Metabolism Lipid Peroxidation Membrane Biophysics

Targeted Research Applications for (2E,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA Based on Verified Structural Differentiation


In Vitro Reconstitution of Peroxisomal Beta-Oxidation of Ultra-Long-Chain Polyunsaturated Fatty Acids

Use this compound as a defined substrate in enzyme assays with recombinant 2-trans-enoyl-CoA hydratase or the multifunctional enzyme type 2 (MFE-2) to quantify hydration kinetics specific to the 2E configuration. The 2-trans bond is a prerequisite for the hydratase step, and the 30-carbon chain tests the upper limits of peroxisomal enzyme processivity [1].

ABCD1 Transporter Substrate Specificity and Uptake Studies

Employ this compound in cellular or vesicular transport assays to evaluate the substrate preference of the peroxisomal ABCD1 transporter for ultra-long-chain polyunsaturated acyl-CoAs. The C30 chain length and hexaene unsaturation profile provide a stringent test of the transporter's substrate recognition, relevant to X-linked adrenoleukodystrophy research [2].

Lipidomics Standard for Identification of Extreme-Length PUFA-CoA Species in Neurological Tissues

Utilize this compound as a high-purity reference standard in LC-MS/MS lipidomics workflows to identify and quantify endogenous C30:6 acyl-CoA species in brain, retina, and testes. The distinct 2E,15Z,18Z,21Z,24Z,27Z configuration allows unambiguous discrimination from the more common all-Z omega-3 isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,15Z,18Z,21Z,24Z,27Z)-triacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.